6-Hydroxymethyl-2-mercaptobenzothiazole

描述

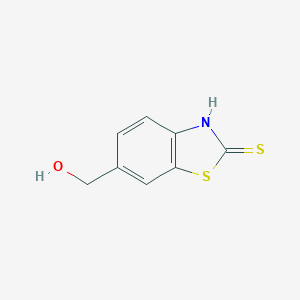

6-Hydroxymethyl-2-mercaptobenzothiazole is an organic compound belonging to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its significant bioactive properties and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxymethyl-2-mercaptobenzothiazole typically involves the condensation of 2-aminobenzenethiol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

化学反应分析

Types of Reactions

6-Hydroxymethyl-2-mercaptobenzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the hydroxymethyl group under basic conditions.

Major Products

Oxidation: Disulfides and sulfoxides.

Reduction: Thiol derivatives.

Substitution: Various substituted benzothiazoles.

科学研究应用

Antimicrobial Activity

HMBT, like its parent compound MBT, exhibits significant antimicrobial properties. Research indicates that derivatives of 2-mercaptobenzothiazole, including HMBT, show effectiveness against a range of bacteria and fungi. For example, compounds derived from MBT were found to inhibit the growth of Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 100 μg/mL . The structural modifications in HMBT may enhance its bioactivity compared to MBT.

Anticancer Properties

Studies have demonstrated that certain benzothiazole derivatives possess anticancer activity. HMBT has been investigated for its potential to inhibit tumor cell growth. In vitro assays showed that modified benzothiazoles exhibited cytotoxic effects on human cervical cancer (HeLa) cells, with some derivatives achieving up to 80% inhibition at specific concentrations . This suggests that HMBT could be a candidate for further development in cancer therapeutics.

Anthelmintic Effects

HMBT also shows promise as an anthelmintic agent. Research involving various benzothiazole derivatives indicated their effectiveness against parasitic infections in animal models, such as those caused by Hymenolepsis nana and Ascaridia galli . This application is particularly relevant in veterinary medicine and agriculture.

Rubber Industry

The primary industrial application of HMBT is as a vulcanization accelerator in rubber manufacturing. It enhances the efficiency of the vulcanization process, improving the mechanical properties of rubber products . The annual production of MBT exceeds 40,000 tons in Europe alone, highlighting its significance in this industry .

Corrosion Inhibition

HMBT is utilized as a corrosion inhibitor for copper and other metals in cooling systems and petroleum products. Its mechanism involves forming a protective layer on metal surfaces, thereby reducing corrosion rates . This application is critical in maintaining the integrity of industrial equipment.

Biodegradation Studies

Recent studies have explored the biodegradation pathways of MBT and its derivatives, including HMBT. Research indicates that certain bacterial strains can metabolize these compounds, suggesting potential applications in bioremediation efforts to mitigate environmental pollution caused by industrial waste .

Case Studies

作用机制

The mechanism of action of 6-Hydroxymethyl-2-mercaptobenzothiazole involves its interaction with various molecular targets:

相似化合物的比较

Similar Compounds

2-Mercaptobenzothiazole: A closely related compound with similar bioactive properties.

6-Ethoxy-2-mercaptobenzothiazole: Another derivative with distinct chemical properties.

Uniqueness

6-Hydroxymethyl-2-mercaptobenzothiazole is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for further chemical modifications .

生物活性

6-Hydroxymethyl-2-mercaptobenzothiazole (6-OH-MBT) is a derivative of 2-mercaptobenzothiazole (MBT), a compound widely used in the rubber industry as a vulcanization accelerator. This article explores the biological activity of 6-OH-MBT, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

6-OH-MBT is characterized by the presence of a hydroxymethyl group at the sixth position and a mercapto group at the second position of the benzothiazole ring. This structural modification significantly influences its biological activity compared to its parent compound, MBT.

Antimicrobial Activity

Research indicates that 6-OH-MBT exhibits notable antimicrobial properties. It has been shown to possess activity against various pathogenic microorganisms, including bacteria and fungi. For instance, studies have demonstrated that 6-OH-MBT has effective inhibitory concentrations against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antibacterial agent .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 9.5 μM |

| Escherichia coli | 15 μM |

| Candida albicans | 20 μM |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research has indicated that derivatives of MBT, including 6-OH-MBT, can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential applications in treating inflammatory diseases .

Enzyme Inhibition

6-OH-MBT acts as a mechanism-based inhibitor for several enzymes, including:

- Acyl coenzyme A cholesterol acyltransferase

- Monoamine oxidase

- Heat shock protein 90

These interactions highlight its potential role in modulating metabolic pathways and offer insights into its use in pharmacotherapy .

Antimicrobial Mechanism

The antimicrobial action of 6-OH-MBT is thought to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways. Its ability to bind to specific receptors or enzymes may enhance its efficacy against resistant strains .

Biotransformation and Toxicity

Studies have shown that 6-OH-MBT is less toxic than MBT itself, with lower effective concentrations observed in toxicity assays. The biotransformation of MBT into 6-OH-MBT by bacterial strains such as Rhodococcus rhodochrous indicates a metabolic pathway that could be exploited for bioremediation purposes .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the effectiveness of various MBT derivatives, including 6-OH-MBT, against fungal pathogens like Aspergillus niger. The results indicated significant antifungal activity with MIC values comparable to established antifungal agents .

- Inflammation Model : In an experimental model of inflammation, 6-OH-MBT was administered to assess its impact on cytokine levels. The results showed a marked reduction in pro-inflammatory cytokines, supporting its potential use in inflammatory conditions .

- Enzyme Interaction Study : A detailed enzymatic assay demonstrated that 6-OH-MBT effectively inhibited monoamine oxidase activity, which is crucial for neurotransmitter metabolism. This suggests possible implications for neuropharmacology and mood disorders .

属性

IUPAC Name |

6-(hydroxymethyl)-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS2/c10-4-5-1-2-6-7(3-5)12-8(11)9-6/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWJKJVHIUOXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598655 | |

| Record name | 6-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171874-45-6 | |

| Record name | 6-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。